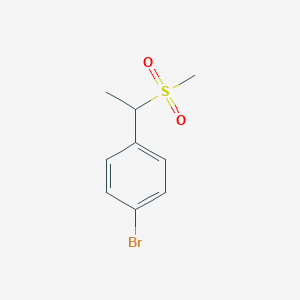

1-Bromo-4-(1-methanesulfonylethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Bromo-4-(1-methanesulfonylethyl)benzene” is a chemical compound with the CAS Number: 1351385-62-0 . Its molecular weight is 263.16 and its molecular formula is C9H11BrO2S . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “1-Bromo-4-(1-methanesulfonylethyl)benzene” is 1S/C9H11BrO2S/c1-7(13(2,11)12)8-3-5-9(10)6-4-8/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl) benzene has been synthesized and studied for its fluorescence properties. The compound exhibited high fluorescence intensity in solid-state, which is significantly higher than in solution state, indicating its potential in photoluminescence applications (Liang Zuo-qi, 2015).

Graphene Nanoribbons Synthesis

This compound is also a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons, demonstrating its utility in the development of controlled-edge morphology graphene structures (S. Patil et al., 2012).

Aromatization of Ethyl Esters

1-Bromovinyl and vinyl methyl sulfones, derivatives of 1-Bromo-4-(1-methanesulfonylethyl)benzene, have been used in cycloaddition reactions, leading to the formation of ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines. This synthesis method offers a novel approach to produce certain pyrrole derivatives (P. S. Petrov et al., 2021).

Methane Aromatization

The compound has been studied in the context of methane dehydroaromatization, a process significant for converting methane into valuable hydrocarbons like benzene. This application is crucial for utilizing natural gas more effectively (Shetian Liu et al., 1999).

Molecular Electronics

Aryl bromides like 1-Bromo-4-(1-methanesulfonylethyl)benzene serve as important building blocks for thiol end-capped molecular wires, essential in the field of molecular electronics. They facilitate efficient transformations in the synthesis of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (N. Stuhr-Hansen et al., 2005).

Crystal Structure Analysis

Studies on the crystal structure of related bromo-substituted benzenes provide insights into their geometric and intermolecular interaction properties, which are vital for understanding their reactivity and potential applications in various fields (S. Dai et al., 2015).

Safety and Hazards

The safety information for “1-Bromo-4-(1-methanesulfonylethyl)benzene” indicates that it is harmful if swallowed, inhaled, or in contact with skin . It has the GHS07 pictogram and the signal word "Warning" . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name |

1-bromo-4-(1-methylsulfonylethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-7(13(2,11)12)8-3-5-9(10)6-4-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQUQSQIKNNDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-fluoro-4-phenylphenyl)methyl]acetamide](/img/structure/B2444319.png)

methanol](/img/structure/B2444320.png)

![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)

(C)OC1(CCC1)C=O](/img/structure/B2444331.png)

![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)